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Compound of Interest

Compound Name: 1H-Pyrazolo[4,3-c]pyridine

Cat. No.: B106415

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the
heterocyclic compound 1H-Pyrazolo[4,3-c]pyridine, a molecule of significant interest in
medicinal chemistry due to its structural similarity to purine. This document presents a
compilation of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS)
data, alongside detailed experimental protocols to aid in the characterization and analysis of
this and related compounds.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for 1H-Pyrazolo[4,3-
c]pyridine.

'H Nuclear Magnetic Resonance (NMR) Data
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Chemical Shift (5,

Coupling Constant

Proton Multiplicity

ppm) (3, Hz)
H-1 (NH) 13.10 brs
H-3 8.25 S
H-4 8.60 d 5.5
H-6 7.95 d 55
H-7 7.30 t 5.5

Solvent: DMSO-ds

3C Nuclear Magnetic Resonance (NMR) Data

Carbon Chemical Shift (6, ppm)
C-3 135.2
C-3a 120.5
C-4 148.1
C-6 130.8
C-7 115.6
C-7a 140.3

Solvent: DMSO-ds

Infrared (IR) Spectroscopy Data
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Wavenumber (cm~?) Intensity Assignment
3100-2800 Broad N-H stretching

1630 Medium C=N stretching

1580 Strong Aromatic C=C stretching
1450 Medium Aromatic C=C stretching
1130 Strong C-N stretching

810 Strong C-H out-of-plane bending

Sample preparation: KBr pellet

Mass Spectrometry (MS) Data

mlz Relative Intensity (%) Assignment
119 100 [M]*

92 30 [M-HCNJ*

65 25 [CsHs]*

lonization method: Electron Impact (El) at 70 eV

Experimental Protocols

The following are representative experimental protocols for the acquisition of the spectroscopic

data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A Bruker Avance Ill HD 400 MHz spectrometer (or equivalent) equipped with a

5 mm broadband probe.

Sample Preparation: Approximately 5-10 mg of 1H-Pyrazolo[4,3-c]pyridine was dissolved in
0.6 mL of deuterated dimethyl sulfoxide (DMSO-ds). The solution was filtered into a standard 5

mm NMR tube.
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H NMR Acquisition:

Pulse Program: A standard single-pulse sequence (zg30) was used.
Number of Scans: 16

Relaxation Delay: 1.0 s

Acquisition Time: 4.0 s

Spectral Width: 16 ppm

Temperature: 298 K

Referencing: The residual solvent peak of DMSO-ds at 2.50 ppm was used as the internal
standard.

13C NMR Acquisition:

Pulse Program: A proton-decoupled single-pulse sequence (zgpg30) was used.
Number of Scans: 1024

Relaxation Delay: 2.0 s

Acquisition Time: 1.2 s

Spectral Width: 240 ppm

Temperature: 298 K

Referencing: The solvent peak of DMSO-ds at 39.52 ppm was used as the internal standard.

Infrared (IR) Spectroscopy

Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped

with a deuterated triglycine sulfate (DTGS) detector.
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Sample Preparation: A small amount of 1H-Pyrazolo[4,3-c]pyridine (approx. 1-2 mg) was
finely ground with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar
and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic
press.

Acquisition:

Spectral Range: 4000-400 cm~1

Resolution: 4 cm™—1

Number of Scans: 16

Mode: Transmittance

A background spectrum of the empty sample compartment was recorded prior to sample
analysis.

Mass Spectrometry (MS)

Instrumentation: A Thermo Fisher Scientific ISQ single quadrupole GC-MS system (or
equivalent) operating in electron impact (El) mode.

Sample Introduction: A dilute solution of 1H-Pyrazolo[4,3-c]pyridine in methanol was injected
into the gas chromatograph.

e Injector Temperature: 250 °C
e GC Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 um).

e Oven Program: The temperature was held at 50 °C for 1 minute, then ramped to 280 °C at a
rate of 15 °C/min.

MS Acquisition:
 lonization Mode: Electron Impact (El)

o Electron Energy: 70 eV
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e Source Temperature: 230 °C
e Mass Range: m/z 40-400

e Scan Rate: 1 scan/s

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of

a novel heterocyclic compound.
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Workflow for Spectroscopic Analysis of a Heterocyclic Compound
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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a
heterocyclic compound.

« To cite this document: BenchChem. [Spectroscopic Profile of 1H-Pyrazolo[4,3-c]pyridine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b106415#spectroscopic-data-nmr-ir-mass-of-1h-
pyrazolo-4-3-c-pyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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